Methyl-13C,d3-amine hydrochloride

Isotopic Purity Mass Spectrometry Internal Standard

Unlabeled methylamine internal standards fail in quantitative LC-MS/MS due to isobaric interference with endogenous analyte; single-isotope (¹³C-only or D₃-only) variants often provide insufficient mass resolution from the natural isotopic envelope at low molecular weight. Methyl-13C,d3-amine hydrochloride (CAS 104809-19-0) resolves this with a definitive M+4 mass shift: • Baseline-resolved quantifier ion free from endogenous methylamine spectral overlap, enabling accurate trace-level quantification • Isotopic purity ≥99 atom% ¹³C and ≥99 atom% D minimizes background signal, directly improving assay LOQ and dynamic range • Co-elutes with native analyte for precise IDMS correction; also serves as a tracer for methyltransferase pathway mapping and stable isotope-coded derivatization workflows Supplied as a solid; room-temperature storage. DEA List I chemical-regulatory documentation required.

Molecular Formula CH6ClN
Molecular Weight 71.53 g/mol
CAS No. 104809-19-0
Cat. No. B025586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-13C,d3-amine hydrochloride
CAS104809-19-0
Molecular FormulaCH6ClN
Molecular Weight71.53 g/mol
Structural Identifiers
SMILESC[NH3+].[Cl-]
InChIInChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1D3;
InChIKeyNQMRYBIKMRVZLB-SPZGMPHYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-13C,d3-amine hydrochloride (CAS 104809-19-0): Dual-Isotope Stable-Labeled Building Block for Traceable Quantification and Synthesis


Methyl-13C,d3-amine hydrochloride (CAS 104809-19-0), also designated as (¹³C,²H₃)methanamine hydrochloride [1], is a chemically pure, dual-isotope-labeled analog of the primary amine methylamine hydrochloride. This compound is characterized by the concurrent substitution of the natural abundance carbon atom with carbon-13 (¹³C) and three hydrogen atoms of the methyl group with deuterium (²H, D), resulting in an isotopic purity specification of ≥99 atom % for both ¹³C and D . The incorporation of these stable, non-radioactive isotopes imparts a distinct mass shift of M+4 relative to its unlabeled, naturally occurring counterpart [2]. Its fundamental physicochemical properties are comparable to unlabeled methylamine hydrochloride, as indicated by a melting point of 232-234 °C (lit.) and a solid physical form under ambient conditions [2].

Procurement Risk: Why Unlabeled Methylamine and Alternative Isotopologues Fail in Trace-Level Methyl Group Quantitation and Metabolic Tracing for Methyl-13C,d3-amine Hydrochloride


In quantitative analytical chemistry and precise metabolic tracing, substituting a general-purpose, unlabeled methylamine salt or an alternative isotopologue for Methyl-13C,d3-amine hydrochloride introduces unacceptable risks of data invalidation. The use of unlabeled methylamine as an internal standard fails entirely due to spectral overlap with the endogenous analyte, resulting in complete isobaric interference in mass spectrometry (MS) [1]. While a single-isotope-labeled variant (e.g., ¹³C-only or D₃-only) provides some mass differentiation, it is often insufficient to resolve the analyte peak from its natural abundance isotopic envelope, especially for low molecular weight analytes where the M+1 peak from ¹³C or M+3 from D₃ may still partially co-elute or contribute to background signal [2]. The M+4 mass shift provided uniquely by the concurrent ¹³C and D₃ labeling of Methyl-13C,d3-amine hydrochloride ensures a baseline-resolved mass difference, enabling unambiguous, high-confidence identification and accurate quantification even in the most complex biological and environmental matrices . Substitution with the triple-labeled (¹³C, D₃, ¹⁵N) variant introduces a different mass shift (M+5) , which alters chromatographic retention time and ionization efficiency compared to the native analyte, thereby failing to fulfill the critical requirement of co-elution for precise LC-MS internal standardization [1].

Verifiable Differentiation of Methyl-13C,d3-amine Hydrochloride: Quantitative Evidence Against Comparators in Isotopic Purity, Mass Spectrometry, and Synthetic Utility


Isotopic Purity and Mass Shift Differentiation: Methyl-13C,d3-amine HCl vs. Unlabeled Methylamine HCl and Single-Labeled Isotopologues

The dual-isotope labeling of Methyl-13C,d3-amine hydrochloride provides a baseline-resolved mass shift of M+4, a critical differentiator from unlabeled methylamine hydrochloride (M) and single-isotope-labeled variants. This ensures unambiguous analyte identification and accurate quantification without spectral overlap in mass spectrometry .

Isotopic Purity Mass Spectrometry Internal Standard

Quantitative Isotopic Purity Specification: 99 atom% 13C and 99 atom% D vs. Alternative 98 atom% Purity Grades

The standard commercial specification for Methyl-13C,d3-amine hydrochloride is ≥99 atom % for both ¹³C and D . This high level of isotopic enrichment is superior to alternative grades such as 98 atom% D/98 atom% 15N/99 atom% 13C found in the triple-labeled analog Methyl-13C,d3-amine-15N hydrochloride , directly impacting quantitative accuracy.

Isotopic Purity Quantitative NMR Internal Standard

Chemical Purity and Form: 99% (CP) Assay and Solid State Advantage vs. Unspecified or Gaseous Unlabeled Methylamine

Methyl-13C,d3-amine hydrochloride is supplied as a high-purity solid (99% CP) with a defined melting point of 232-234 °C [1]. This contrasts sharply with unlabeled methylamine, which is a highly volatile, corrosive, and flammable gas at room temperature, typically supplied as a 33% solution in ethanol or a 40% solution in water, presenting significant handling and storage challenges [2].

Chemical Purity Form Handling

Proven Utility in Isotope-Coded Derivatization for LC-MS: Enhanced Resolution and Ionization vs. Underivatized Analysis

Methyl-d3-amine (the free base of the target compound) has been successfully employed in a stable isotope-coded derivatization method with cyanuric chloride. This derivatization was shown to greatly improve both chromatographic resolution on LC and ionization efficiency by electrospray ionization (ESI) compared to analysis of underivatized amine-containing metabolites [1].

Derivatization LC-MS Metabolomics

High-Impact Applications of Methyl-13C,d3-amine Hydrochloride: From Internal Standardization to Mechanistic Pathway Elucidation


Gold-Standard Internal Standard for Isotope Dilution Mass Spectrometry (IDMS)

Methyl-13C,d3-amine hydrochloride is the preferred internal standard for the absolute quantification of methylamine and its derivatives in complex matrices via IDMS. Its M+4 mass shift ensures a baseline-resolved peak, free from the analyte's natural isotopic envelope, enabling accurate and precise quantification even at trace levels. The high isotopic purity (≥99 atom% ¹³C and D) minimizes background signal, directly improving the assay's limit of quantitation (LOQ) and dynamic range .

Metabolic Tracer for Elucidating Methyl Group Transfer and Biosynthetic Pathways

This compound serves as a definitive tracer for investigating methyl group incorporation into target metabolites. In biosynthetic studies, the ¹³C and deuterium labels can be tracked using MS or NMR to map the flow of methyl groups through metabolic networks, revealing the activity of specific methyltransferases and the origin of methylated products. Its application is established in the study of complex natural product biosynthesis, such as in cocaine-producing plants, where it was used to track stereoselective N-methylputrescine oxidation [1].

Stable Isotope-Coded Derivatization Reagent for Enhanced LC-MS Metabolomics

The free base form of this compound acts as a powerful derivatization reagent in a strategy termed 'stable isotope-coded derivatization.' By reacting with cyanuric chloride and an amine-containing metabolite, it forms a derivatized complex that exhibits vastly improved chromatographic resolution and electrospray ionization (ESI) efficiency compared to the underivatized polar metabolite. This approach enables the sensitive detection and relative quantification of challenging analytes in metabolomics workflows [2].

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